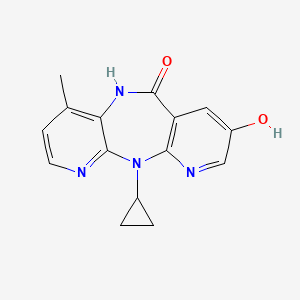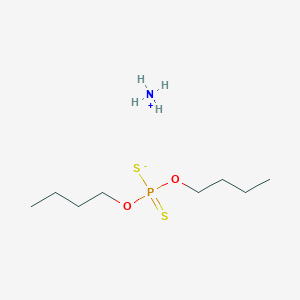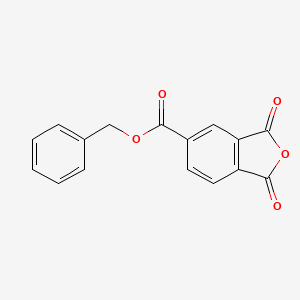
Bis(o-cresyl) m-Cresyl Phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(o-cresyl) m-Cresyl Phosphate, also known as BCMP, is a phosphorylated ester of cresol. It is a highly versatile compound that has a wide range of applications in various scientific fields, including biochemistry, organic chemistry, and pharmacology. BCMP has been used in a variety of research applications, as well as in the development of pharmaceuticals and other products. BCMP is a colorless, odorless, and volatile compound with a molecular weight of 170.17 g/mol.
Wissenschaftliche Forschungsanwendungen
Bis(o-cresyl) m-Cresyl Phosphate has been used in a variety of scientific research applications, including in the development of pharmaceuticals and other products. It has been used in the synthesis of other compounds, such as cresylated polymers, and it has also been used in the synthesis of novel drugs and other compounds. This compound has also been used in the study of enzyme kinetics, as well as in the study of drug metabolism and pharmacokinetics.
Wirkmechanismus
The mechanism of action of Bis(o-cresyl) m-Cresyl Phosphate is not fully understood. However, it is believed that this compound acts as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other substances. This compound is also believed to interact with certain receptors in the body, such as the dopamine D2 receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other substances. This compound has also been shown to interact with certain receptors in the body, such as the dopamine D2 receptor, which is involved in the regulation of mood and behavior. In addition, this compound has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of Bis(o-cresyl) m-Cresyl Phosphate in laboratory experiments has a number of advantages. This compound is a highly versatile compound that can be used in a variety of research applications. It is also relatively easy to synthesize, and it can be stored for long periods of time without degradation. However, there are some limitations to the use of this compound in laboratory experiments. This compound is a volatile compound, which can make it difficult to handle and store. Additionally, this compound has a low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
The use of Bis(o-cresyl) m-Cresyl Phosphate in scientific research is continuously evolving. Future research may focus on the use of this compound in the development of novel drugs and other compounds. Additionally, further research may focus on the mechanism of action of this compound, as well as its potential therapeutic applications. Additionally, further research may focus on the use of this compound in the study of enzyme kinetics, as well as in the study of drug metabolism and pharmacokinetics. Finally, further research may focus on the use of this compound in the development of new materials and products.
Synthesemethoden
Bis(o-cresyl) m-Cresyl Phosphate can be synthesized by a two-step process. The first step involves the synthesis of o-cresyl phosphate, which is accomplished by the reaction of o-cresol and phosphoric acid. The second step involves the reaction of o-cresyl phosphate and m-cresol, which yields this compound. The entire process can be summarized as follows:
o-Cresol + Phosphoric acid → o-Cresyl phosphate
o-Cresyl phosphate + m-Cresol → this compound
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Bis(o-cresyl) m-Cresyl Phosphate involves the reaction of o-cresol, m-cresol, and phosphorus oxychloride in the presence of a catalyst.", "Starting Materials": [ "o-cresol", "m-cresol", "phosphorus oxychloride", "catalyst" ], "Reaction": [ "Mix o-cresol, m-cresol, and phosphorus oxychloride in a reaction flask", "Add the catalyst to the reaction mixture", "Heat the reaction mixture to a temperature of 80-100°C", "Maintain the temperature for 4-6 hours", "Cool the reaction mixture to room temperature", "Add water to the reaction mixture to hydrolyze the excess phosphorus oxychloride", "Extract the product using an organic solvent", "Purify the product using column chromatography" ] } | |
| 77342-17-7 | |
Molekularformel |
C₂₁H₂₁O₄P |
Molekulargewicht |
368.36 |
Synonyme |
Phosphoric Acid Bis(2-methylphenyl) 3-Methylphenyl Ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


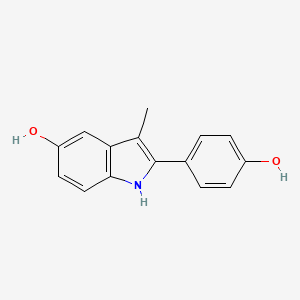
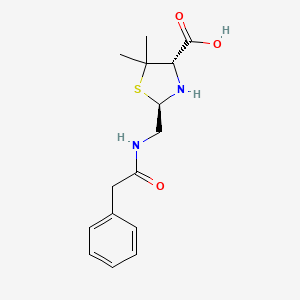
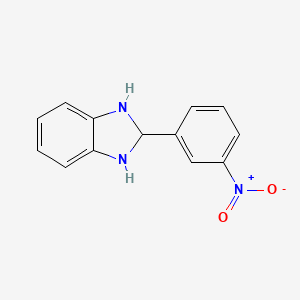
![Methyl 7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylate](/img/structure/B1142738.png)
